1-[3-(diethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[3-(diethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted acetoacetate and an amine.
Introduction of the Furan-2-yl Group: This step involves the use of a furan derivative, which can be introduced through a coupling reaction.
Addition of the Diethylamino Group: This step typically involves the alkylation of the intermediate with diethylamine.
Attachment of the 4-Methoxybenzoyl Group: This can be achieved through an acylation reaction using 4-methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(diethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring and the hydroxy group can be oxidized under suitable conditions.
Reduction: The carbonyl group in the pyrrol-2-one core can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone derivative, while reduction of the carbonyl group can yield a dihydroxy derivative.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.
Materials Science: The compound’s properties can be investigated for use in the development of new materials, such as polymers or coatings.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a dimethylamino group instead of a diethylamino group.
1-[3-(diethylamino)propyl]-5-(thiophen-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 1-[3-(diethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which can impart unique chemical and biological properties. The presence of the furan ring, diethylamino group, and methoxybenzoyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H28N2O5 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(4E)-1-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H28N2O5/c1-4-24(5-2)13-7-14-25-20(18-8-6-15-30-18)19(22(27)23(25)28)21(26)16-9-11-17(29-3)12-10-16/h6,8-12,15,20,26H,4-5,7,13-14H2,1-3H3/b21-19+ |
InChI Key |
UBJPRWVFYSYAFF-XUTLUUPISA-N |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CO3 |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CO3 |
Origin of Product |
United States |
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